molecular formula C7H17ClN2O B2946467 (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride CAS No. 2138297-43-3

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride

Cat. No.: B2946467
CAS No.: 2138297-43-3
M. Wt: 180.68
InChI Key: ILRZQIRSTDKDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O and a molecular weight of 180.68. It is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride can be compared with other hydrazine derivatives such as:

    Phenylhydrazine hydrochloride: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

    1,1-Dimethylhydrazine: Employed as a rocket propellant and in the production of polymers.

    Hydrazine sulfate: Utilized in cancer research and as a reducing agent in chemical synthesis.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other hydrazine derivatives .

Properties

IUPAC Name

(2,6-dimethyloxan-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-5-3-7(9-8)4-6(2)10-5;/h5-7,9H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRZQIRSTDKDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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